ADTL-EI1712

CAS No.:

Cat. No.: VC7827526

Molecular Formula: C22H18Cl2N4O2S2

Molecular Weight: 505.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H18Cl2N4O2S2 |

|---|---|

| Molecular Weight | 505.4 g/mol |

| IUPAC Name | 2-[(2-chlorobenzoyl)amino]-6-[(2-chlorophenyl)carbamothioyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C22H18Cl2N4O2S2/c23-14-6-2-1-5-12(14)20(30)27-21-18(19(25)29)13-9-10-28(11-17(13)32-21)22(31)26-16-8-4-3-7-15(16)24/h1-8H,9-11H2,(H2,25,29)(H,26,31)(H,27,30) |

| Standard InChI Key | LVSFMPVPLIMFMY-UHFFFAOYSA-N |

| SMILES | C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=CC=C3Cl)C(=O)N)C(=S)NC4=CC=CC=C4Cl |

| Canonical SMILES | C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=CC=C3Cl)C(=O)N)C(=S)NC4=CC=CC=C4Cl |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

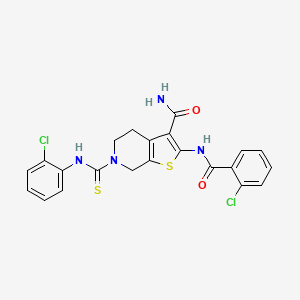

The compound features a bicyclic thieno[2,3-c]pyridine scaffold, where a thiophene ring is fused to a partially hydrogenated pyridine ring. At position 2 of the thiophene moiety, a (2-chlorobenzoyl)amino group is attached, while position 6 hosts a [(2-chlorophenyl)amino]thioxomethyl substituent. The carboxamide group at position 3 completes the functionalization, contributing to potential hydrogen-bonding interactions.

Systematic Nomenclature

According to IUPAC conventions, the full name is 2-[(2-chlorobenzoyl)amino]-6-[(2-chlorophenyl)carbamothioyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide. This name systematically identifies:

-

The thieno[2,3-c]pyridine core (positions 2, 3, 6, and 7)

-

The 2-chlorobenzoyl amino group at position 2

-

The thiourea-linked 2-chlorophenyl group at position 6

-

The carboxamide at position 3.

Synthesis and Structural Elucidation

Synthetic Strategies

Physicochemical Properties

Molecular Characteristics

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHClNOS | |

| Molecular Weight | 505.4 g/mol | |

| Hydrogen Bond Donors | 4 (2x NH, 1x CONH, 1x NHS) | |

| Hydrogen Bond Acceptors | 5 (2x O, 2x S, 1x CONH) | |

| Rotatable Bonds | 6 |

Solubility and Stability

Though experimental data is unavailable, the compound’s lipophilic ClogP (estimated >3.5) and multiple aromatic rings suggest limited aqueous solubility. Stability may be influenced by the thiourea group, which can undergo hydrolysis under acidic or basic conditions.

Biological Activity and Mechanistic Insights

Hypothesized Targets

The structural resemblance to kinase inhibitors (e.g., imatinib) and protease inhibitors implies potential interactions with:

-

Tyrosine Kinases: Chlorophenyl and carboxamide groups may facilitate ATP-binding pocket interactions .

-

Cysteine Proteases: The thiourea moiety could act as a covalent inhibitor via thiol-disulfide exchange.

Comparative Analysis with Analogues

This table highlights the target compound’s higher molecular complexity and unique thiourea functionality compared to simpler analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume